An In-depth Technical Guide to 2-chloro-N-(3,3-diphenylpropyl)acetamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-chloro-N-(3,3-diphenylpropyl)acetamide: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-chloro-N-(3,3-diphenylpropyl)acetamide, a compound of interest for researchers in drug discovery and medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds and established chemical principles to provide a robust starting point for its investigation. We will delve into its fundamental properties, a detailed synthetic protocol, potential pharmacological applications based on its structural motifs, and relevant analytical and safety considerations.
Core Molecular Characteristics
2-chloro-N-(3,3-diphenylpropyl)acetamide, with the Chemical Abstracts Service (CAS) number 137075-21-9, possesses a molecular structure that combines a chloroacetamide moiety with a 3,3-diphenylpropylamine backbone.[1] This unique combination suggests potential for biological activity, drawing from the properties of both functional groups.
Physicochemical Properties
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| Molecular Formula | C₁₇H₁₈ClNO | Based on its chemical structure.[1] |
| Molecular Weight | 287.78 g/mol | Calculated from the molecular formula.[1] |
| Melting Point (°C) | Estimated: 80-100 | N-substituted acetamides are typically solids at room temperature. The melting point is influenced by the bulky diphenylpropyl group, likely resulting in a higher melting point than simpler chloroacetamides.[2][3] |
| Boiling Point (°C) | > 300 (with decomposition) | High boiling point is expected due to the significant molecular weight and polar amide group. Decomposition at high temperatures is common for such molecules.[2] |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, methanol); Low aqueous solubility. | The large, nonpolar diphenylpropyl group will dominate the solubility profile, making it poorly soluble in water but soluble in common organic solvents.[4][5] |
| LogP (Octanol-Water Partition Coefficient) | Predicted: ~3.5-4.5 | The high number of carbon atoms and the two phenyl rings suggest a high degree of lipophilicity. This is a key parameter for predicting membrane permeability and potential CNS activity.[4] |
| pKa | ~14-16 (amide proton) | The amide proton is generally not acidic. The nitrogen lone pair is delocalized into the carbonyl group, reducing its basicity. |
Synthesis and Purification
The most direct and established method for the synthesis of 2-chloro-N-(3,3-diphenylpropyl)acetamide is the N-acylation of 3,3-diphenylpropan-1-amine with chloroacetyl chloride. This is a variation of the well-known Schotten-Baumann reaction.[6] The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is typically used to neutralize the HCl byproduct.[7]
Synthetic Workflow Diagram
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of N-substituted acetamides.[7] Optimization may be required to achieve the best results.
Materials:
-
3,3-diphenylpropan-1-amine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolution of Amine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,3-diphenylpropan-1-amine (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.1 eq) or DBU (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Potential Pharmacological Significance
The chemical structure of 2-chloro-N-(3,3-diphenylpropyl)acetamide suggests potential for biological activity, particularly within the central nervous system. The 3,3-diphenylpropylamine scaffold is a known pharmacophore in compounds that modulate monoamine transporters.[8]
Monoamine Reuptake Inhibition
Derivatives of 3,3-diphenylpropylamine have been shown to inhibit the reuptake of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[8] By blocking the transporters responsible for their reuptake from the synaptic cleft, these compounds can increase the concentration of these neurotransmitters, leading to a range of potential therapeutic effects for conditions like depression, anxiety, and ADHD.[8] The addition of the chloroacetamide group could modulate the potency and selectivity of the parent amine for these transporters.
Other Potential Activities
The chloroacetamide moiety is a reactive functional group that can act as an alkylating agent. This property is utilized in various biologically active molecules. It is plausible that 2-chloro-N-(3,3-diphenylpropyl)acetamide could exhibit other activities, such as analgesic or anti-inflammatory effects, which have been reported for other acetamide derivatives.[9]
Analytical Methodologies
The purity and concentration of 2-chloro-N-(3,3-diphenylpropyl)acetamide can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this compound.[10]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of formic acid to improve peak shape.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl groups (likely around 254 nm).
-
Quantification: An external standard calibration curve can be used for accurate quantification.
Mass Spectrometry (MS)
For more sensitive and specific detection, particularly in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS would be the method of choice.[10] Electrospray ionization (ESI) in positive mode would likely be effective for this molecule, detecting the protonated molecular ion [M+H]⁺.
Safety and Handling
As with any research chemical with limited toxicological data, 2-chloro-N-(3,3-diphenylpropyl)acetamide should be handled with care. Safety data for related chloroacetamides indicate potential for skin, eye, and respiratory irritation.[11][12]
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[14]
Conclusion
2-chloro-N-(3,3-diphenylpropyl)acetamide is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structural similarity to known monoamine reuptake inhibitors provides a strong rationale for its biological evaluation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers embarking on the study of this and related compounds.
References
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Janssen, P. A. J. (n.d.). Synthetic Analgesics Diphenylpropylamines. Retrieved from [Link]
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Grokipedia. (n.d.). 2,3-Diphenylpropylamine. Retrieved from [Link]
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petycje.pracownia.org.pl. (2026, February 22). Synthetic Analgesics Diphenylpropylamines Paul A J Janssen. Retrieved from [Link]
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Grokipedia. (n.d.). 3,3-Diphenylpropylamine. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of the studied chloroacetamides. Retrieved from [Link]
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SIELC. (2018, February 19). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
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Elsevier. (1999). Synthesis and properties of new soluble poly(amide-imide)s from 3,3',5,5'-tetramethyl-2,2-bis[4-(4-trimellitimidophenoxy)phenyl]propane. Retrieved from [Link]
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Indian Patent Office. (n.d.). Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol. Retrieved from [Link]
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PMC. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-n-(3,3-diphenylpropyl)acetamide. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
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PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
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Molecules. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
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Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from [Link]
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PMC. (n.d.). N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide. Retrieved from [Link]
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PMC. (2016, June 16). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Retrieved from [Link]
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Journal of Chemical Sciences. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
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